N-(2-Aminoethyl)-1,3-propanediamine

Catalog No.
S661530
CAS No.
13531-52-7
M.F
C5H15N3
M. Wt
117.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Aminoethyl)-1,3-propanediamine

CAS Number

13531-52-7

Product Name

N-(2-Aminoethyl)-1,3-propanediamine

IUPAC Name

N'-(2-aminoethyl)propane-1,3-diamine

Molecular Formula

C5H15N3

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2

InChI Key

DTSDBGVDESRKKD-UHFFFAOYSA-N

SMILES

C(CN)CNCCN

Canonical SMILES

C(CN)CNCCN

The exact mass of the compound N-(2-Aminoethyl)-1,3-propanediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(2-Aminoethyl)-1,3-propanediamine (CAS: 13531-52-7) is an unsymmetrical, linear triamine featuring both ethylenediamine and propanediamine segments within its backbone. This specific N-C2-N-C3-N arrangement allows it to function as a versatile tridentate chelating ligand and a key building block in the synthesis of more complex molecules. Its primary utility stems from its ability to form stable coordination complexes with various metal ions and to act as a structural template in materials synthesis. Procurement decisions for this compound are often driven by the unique stereochemical and stability outcomes dictated by its distinct nitrogen atom spacing.

Procurement Fit

BackbonePropylene-bridged triamine with asymmetric chelate ring profile
Selection contextIntermediate (2,3) chelate ring geometry between DETA and dipropylenetriamine
Research fitCoordination chemistry, CO₂ capture, and catalytic Zn(II) model studies

Substituting N-(2-Aminoethyl)-1,3-propanediamine with more common polyamines like Diethylenetriamine (DETA) is often unviable due to fundamental differences in molecular geometry. The target compound's structure uniquely forms one five-membered and one six-membered chelate ring upon coordination with a metal center. In contrast, the symmetrical DETA forms two five-membered rings. This distinction directly alters the thermodynamic stability, kinetic lability, and coordination geometry of the resulting metal complexes, which in turn dictates the performance and structural outcome in applications such as catalysis, polymer synthesis, and the templating of crystalline materials. Therefore, direct substitution can lead to significant changes in product yield, purity, and material properties.

Mismatch Risk

Target N-(2-Aminoethyl)-1,3-propanediamine Propylene bridge enforces meridional coordination geometry in Ni(II) complexes; supports 6-membered chelate ring
Substitute Diethylenetriamine (DETA) Ethylene-only backbone favors facial coordination; produces exclusively 5-membered chelate rings; metal complex stability may not transfer
Risk Generic triamine procurement Amine-equivalent metrics alone may not reproduce target chelate geometry, CO₂ absorption-regeneration profile, or catalytic Zn(II) acidity ranking

Differential Stepwise Stability in Copper(II) Complexation vs. Diethylenetriamine (DETA)

In aqueous solution, N-(2-Aminoethyl)-1,3-propanediamine (2,3-tri) displays a distinct stepwise formation constant profile for its Copper(II) complexes compared to the common substitute Diethylenetriamine (dien). While the first stability constant (log K1) for the Cu(II) complex of 2,3-tri is slightly lower than that of dien (10.16 vs. 10.49), its second stability constant (log K2) is significantly higher (6.55 vs. 5.89). This demonstrates a different distribution of mono- and bis-ligand species at equilibrium, a critical factor for controlling speciation in solution.

Evidence DimensionStepwise Stability Constant (log K) with Cu(II)
Target Compound Datalog K1 = 10.16; log K2 = 6.55
Comparator Or BaselineDiethylenetriamine (dien): log K1 = 10.49; log K2 = 5.89
Quantified Differencelog K2 is +0.66 units higher for the target compound
ConditionsAqueous solution, 25 °C, 0.1 M KNO3

This difference in stepwise stability allows for more precise control over the formation of specific metal-ligand species, which is crucial for designing catalysts and other functional materials.

CO₂ Absorption Rank
Head-to-head
Polyamines (AEPDNH₂, AEE) ranked above monoamine and tertiary amine benchmarks
5 wt% aqueous; two CO₂ flow rates; reported absorption capacity ranking
Supports selection where absorption efficiency is prioritized over regeneration ease
Regeneration ease follows a different structural dependence favoring tertiary alkanolamines

Precursor Suitability: Forms Specific Coordination Geometries Not Accessible with Simpler Amines

The unique bite angles and flexibility of N-(2-Aminoethyl)-1,3-propanediamine enable the formation of specific coordination geometries, such as the distorted octahedral mer-R,S-[ZnL2](NO3)2 complex. In this documented crystal structure, two ligands coordinate to a central zinc atom, forming two five-membered and two six-membered chelate rings. This specific meridional (mer) conformation is a direct result of the compound's unsymmetrical backbone. Simpler, symmetrical ligands like ethylenediamine or 1,3-propanediamine cannot form such intramolecular ring combinations and would result in different, often simpler, complex geometries.

Evidence DimensionAchievable Coordination Geometry
Target Compound DataForms stable meridional bis-tridentate complexes with two 5- and two 6-membered chelate rings.
Comparator Or BaselineSymmetrical diamines (e.g., ethylenediamine) which can only form 5-membered rings.
Quantified DifferenceQualitative structural difference (meridional geometry with mixed ring sizes vs. simpler geometries).
ConditionsCrystallization from ethanolic solution with zinc(II) nitrate.

For researchers in crystal engineering or materials synthesis, this compound is a necessary precursor to achieve specific, complex 3D structures that are inaccessible with more common, symmetrical amine ligands.

Stability Constants
Head-to-head
K_ML ordering: (2,2) DETA > (2,3) AEPD > (3,3) dipropylenetriamine
Cu(II) and Ni(II) chelates at 25.0°C, ionic strength 0.1; spectrophotometric determination
Intermediate chelate stability supports applications where neither tight nor labile binding is desired
Exact log K values available in primary source Tables 1-2

Demonstrated Efficacy as a Structure-Directing Agent in Zeolite Synthesis

N-(2-Aminoethyl)-1,3-propanediamine has been successfully employed as an organic structure-directing agent (OSDA), or template, in the synthesis of novel crystalline frameworks. For example, it has been used to template the formation of a new open-framework iron(III) phosphite. The specific size, shape, and charge distribution of the protonated amine guide the assembly of the inorganic precursors into a specific, non-native topology. This templating ability is highly structure-specific; closely related amines often direct the formation of different zeolite or framework types, or fail to produce a crystalline product under the same conditions.

Evidence DimensionTemplating Capability
Target Compound DataSuccessfully templates the formation of {(C5H18N3)[Fe3(HPO3)6]·3H2O}.
Comparator Or BaselineOther linear or branched polyamines which may yield different crystalline phases or amorphous products.
Quantified DifferenceEnables synthesis of a specific, documented inorganic framework.
ConditionsHydrothermal synthesis conditions.

This compound should be procured when the goal is to replicate or explore syntheses of specific microporous materials where it is the established structure-directing agent, as substitution with other amines is unlikely to yield the target phase.

Coordination Geometry
Head-to-head
aepn complex: meridional (mer) coordination; dien complex: facial (fac) coordination
Single-crystal X-ray diffraction; Ni(II) thiocyanate system; distorted octahedral geometry
Geometry switch reported from ethylene-to-propylene bridge replacement; relevant for polymer dimensionality design
Coordination mode affects reactivity, spectroscopy, and supramolecular architecture
Co(III) Isomerism
Class-level
fac-Co(aepn)(CN)₃: single broad ¹³C NMR resonance (δ 120–140); mer: three resolved resonances (δ 143.53, 142.14, 132.85)
Ambient temperature ¹³C NMR; both isomers isolated and structurally characterized
Both facial and meridional isomers accessible; reported dynamic trigonal twist in fac isomer
Synthetic conditions may enable isomeric control for spectroscopic probe applications
Zn(II) Lewis Acidity
Head-to-head
Linear correlation between ΔH of Zn-L formation and both pKₐ and phosphate hydrolysis rate
Five triamine ligands compared; diphenyl 4-nitrophenyl phosphate substrate; aqueous solution
Reported distinct position in triamine series; supports tunable catalytic activity for biomimetic Zn models
Exact pKₐ and rate constant values available in primary source

Synthesis of Heteroligand and Mixed-Chelate-Ring Metal Complexes

This compound is the right choice when the synthetic goal is to create metal complexes with a specific, mixed-ring (5- and 6-membered) chelation environment. This is critical for tuning the electronic properties and reactivity of a metal center, for example, in the development of biomimetic catalysts or selective metal extractants where precise control over the coordination sphere is required.

Precursor for Asymmetric Coordination Polymers and Frameworks

Due to its inherent asymmetry, this amine is a valuable building block for producing non-centrosymmetric or chiral-by-design coordination polymers and metal-organic frameworks. Its ability to induce specific geometries like the 'mer' conformation makes it a superior choice over symmetrical amines when targeting complex, low-symmetry crystal structures.

Targeted Synthesis of Specific Microporous Materials

This compound should be selected when it is a known, effective structure-directing agent for a desired zeolite or other molecular sieve topology. In materials science, where the final pore structure dictates function, using the exact templating agent from a proven synthesis is a critical parameter for reproducibility and performance.

Application Fit Matrix

Application
Selection Property
Validation Focus
CO₂ capture absorbent development
Polyamine structural class with reported high absorption capacity ranking
Absorption-regeneration trade-off; process condition benchmarking against AEE and MEA
Coordination polymer and MOF synthesis
Intermediate (2,3) chelate ring stability between DETA and dipropylenetriamine
Stability constant verification for target metal ion; geometry outcome in crystal engineering
Stereochemical control in transition metal complexes
Reported facial-to-meridional geometry switch via propylene bridge substitution
Crystallographic confirmation of coordination mode; isomer-specific property assessment
Biomimetic Zn(II) enzyme model studies
Distinct position in triamine ligand pKₐ vs. ΔH linear correlation series
Phosphate ester hydrolysis rate benchmarking; Zn(II) Lewis acidity modulation review

XLogP3

-1.7

UNII

4EOW03IX8S

GHS Hazard Statements

Aggregated GHS information provided by 148 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (56.76%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (56.76%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (85.14%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (14.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (56.76%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (82.43%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (14.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

13531-52-7

Wikipedia

N-(2-aminoethyl)-1,3-propanediamine

General Manufacturing Information

1,3-Propanediamine, N1-(2-aminoethyl)-: ACTIVE

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